2-Nitrosoindan-1-one

Description

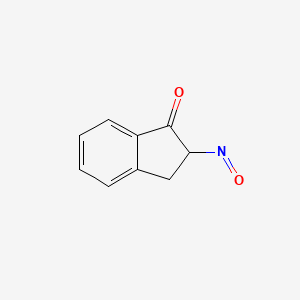

2-Nitrosoindan-1-one is an organic compound characterized by the presence of a nitroso group (-NO) attached to an indanone structureIts molecular formula is C9H7NO2, and it has a molecular weight of 161.16 g/mol .

Properties

IUPAC Name |

2-nitroso-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVLXNDLGCSNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289630 | |

| Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98589-41-4 | |

| Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrosoindan-1-one can be synthesized through several methods. One common approach involves the oxidation of indane or indene, followed by nitrosation. Another method includes the cyclization of phenylpropionic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation and nitrosation reactions. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrosoindan-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to nitro compounds.

Reduction: Formation of hydroxylamines.

Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Typically performed using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Commonly achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nitrosylation using nitrous acid or nitrosonium salts

Major Products:

Oxidation: Produces nitroindanones.

Reduction: Yields hydroxylamines.

Substitution: Forms nitroso derivatives

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C9H7N1O1

Molecular Weight : 161.16 g/mol

IUPAC Name : 2-Nitroso-1H-indan-1-one

The compound features a nitroso group (-NO) attached to an indanone structure, which contributes to its reactivity and utility in different chemical contexts.

Organic Synthesis

2-Nitrosoindan-1-one serves as a versatile reagent in organic synthesis. It can be utilized for:

- Nitrosation Reactions : The compound can act as a source of nitroso groups, facilitating the introduction of nitroso functionalities into various substrates.

- Synthesis of Indole Derivatives : It can be used in the preparation of indole derivatives through cyclization reactions, which are essential in pharmacological applications.

Biological Studies

In biological research, this compound has been investigated for its potential roles:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cancer Research : The compound has been explored for its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for:

- Drug Development : Its structural features allow it to interact with biological targets, making it a scaffold for designing novel therapeutic agents.

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in disease processes, providing a pathway for drug discovery.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Apoptosis Induction

Research published in Cancer Letters indicated that this compound derivatives could induce apoptosis in human cancer cell lines. The study highlighted the compound's capability to activate caspases, leading to programmed cell death.

| Property | This compound | Other Nitroso Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Apoptosis Induction | Significant | Variable |

| Synthetic Versatility | Excellent | Limited |

Mechanism of Action

The mechanism of action of 2-Nitrosoindan-1-one involves its reactivity with nucleophiles and electrophiles. The nitroso group (-NO) can participate in various reactions, including nitrosylation and nitrosation, leading to the formation of nitroso derivatives. These reactions often involve the interaction with molecular targets such as thiols, amines, and metal centers .

Comparison with Similar Compounds

Nitrosobenzene: Another nitroso compound with similar reactivity but different structural properties.

Nitrosamines: Compounds containing the R2N-N=O structure, known for their carcinogenic properties.

C-Nitroso Species: A class of compounds characterized by the presence of a nitroso group attached to a carbon atom.

Uniqueness: 2-Nitrosoindan-1-one stands out due to its indanone backbone, which imparts unique chemical and biological properties. Its ability to undergo a wide range of reactions makes it a versatile compound in synthetic organic chemistry .

Biological Activity

2-Nitrosoindan-1-one is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitroso group (-NO) attached to an indanone structure. The presence of the nitroso group significantly influences its reactivity and biological activity, primarily through its ability to participate in redox reactions and interact with various biomolecules.

1. Antimicrobial Activity

Research has demonstrated that nitroso compounds, including this compound, exhibit antimicrobial properties. A study reported that derivatives of nitroso compounds showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated with promising results. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are crucial mediators in inflammatory pathways . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Anticancer Potential

Several studies have explored the anticancer properties of nitroso compounds. For instance, this compound has been associated with apoptosis induction in cancer cell lines through the modulation of oxidative stress pathways. The compound's ability to generate reactive nitrogen species (RNS) may contribute to its cytotoxic effects against tumor cells .

The biological activities of this compound can be attributed to several mechanisms:

- Nitric Oxide Release : The compound can act as a nitric oxide donor, which is known to mediate various physiological processes including vasodilation and modulation of immune responses .

- Oxidative Stress Modulation : By generating reactive nitrogen species, this compound can influence cellular redox states, thereby affecting signaling pathways involved in inflammation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitroso compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 6.5 mg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema size compared to control groups, demonstrating its anti-inflammatory properties .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Cytokine inhibition | |

| Anticancer | Induction of apoptosis |

Table 2: Comparison of Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 6.5 | Staphylococcus aureus |

| Other Nitro Compounds | Varies | Various |

Q & A

Q. What are the critical experimental design considerations for synthesizing and characterizing 2-Nitrosoindan-1-one?

- Methodological Answer : Synthesis requires precise control of nitroso group introduction to avoid side reactions (e.g., dimerization). Use spectroscopic techniques (NMR, IR) for characterization, ensuring purity via HPLC . For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and validate against established protocols. Include negative controls (e.g., omitting reagents) to confirm reaction specificity .

Q. How can researchers identify gaps in existing literature on this compound’s reactivity?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering for studies post-2010 to prioritize recent advances. Compare reported reaction pathways (e.g., photochemical vs. thermal activation) and note inconsistencies in yields or byproducts. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unexplored mechanisms or applications .

Q. What are the best practices for validating the purity of this compound derivatives?

- Methodological Answer : Combine orthogonal methods:

- Chromatography : HPLC with UV detection for quantification.

- Spectroscopy : -NMR integration to assess impurity levels.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N.

Cross-validate results with independent replicates and report confidence intervals .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound intermediates?

- Methodological Answer :

- Error Analysis : Compare experimental conditions (e.g., solvent polarity affecting NMR shifts) across studies.

- Alternative Explanations : Consider tautomeric equilibria (nitroso ↔ oxime) using variable-temperature NMR.

- Replication : Reproduce conflicting experiments with calibrated instruments and publish raw data for transparency .

Q. What strategies optimize computational modeling of this compound’s electronic structure?

- Methodological Answer :

- Method Selection : Compare DFT (e.g., B3LYP) vs. post-Hartree-Fock methods for accuracy vs. computational cost.

- Basis Sets : Use def2-TZVP for nitroso groups to capture electron delocalization.

Q. How to design experiments probing this compound’s role in catalytic cycles?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling () to track nitroso group transfer.

- Kinetic Studies : Employ stopped-flow spectroscopy for rapid intermediate detection.

- Control Experiments : Test catalytically inactive analogs to isolate substrate-specific effects .

Data Management & Reporting

Q. How should researchers handle large datasets from kinetic studies of this compound?

- Methodological Answer :

- Raw Data : Archive in repositories like Zenodo with metadata (instrument settings, calibration dates).

- Processed Data : Include baseline-corrected kinetic traces in main text; raw traces in supplements.

Q. What ethical and safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis (nitroso compounds are mutagenic).

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Ethical Reporting : Disclose conflicts of interest and funding sources in manuscripts .

Manuscript Preparation

Q. How to structure a manuscript on this compound’s novel applications?

- Methodological Answer :

- Introduction : Link nitroso chemistry to gaps (e.g., understudied biomedical applications).

- Results : Use subheadings for synthesis, characterization, and application tests.

- Supplementary Materials : Provide crystallographic data (CIF files), NMR spectra, and computational input files .

Q. What criteria determine the inclusion of experimental details in the main text vs. supplements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.